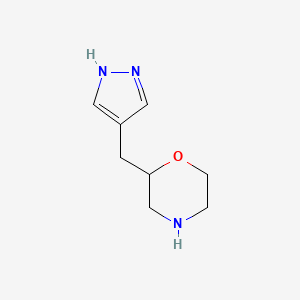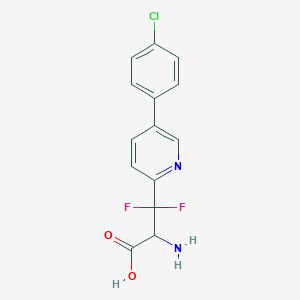![molecular formula C8H5ClFNO4S B12993216 7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12993216.png)
7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride is a chemical compound that belongs to the class of benzo[d]oxazole derivatives This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 3rd position, and a sulfonyl chloride group at the 4th position of the benzo[d]oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: The initial step involves the formation of the benzo[d]oxazole ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonylation: The sulfonyl chloride group is introduced through sulfonylation reactions using reagents like chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The benzo[d]oxazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) or under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Aqueous solutions, often under acidic or basic conditions.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Sulfonic Acids: Formed from hydrolysis of the sulfonyl chloride group.
Applications De Recherche Scientifique
7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride depends on its specific application and the target molecule or pathway
Covalent Modification: The sulfonyl chloride group can react with nucleophilic residues in proteins or other biomolecules, leading to covalent modification and potential inhibition of biological activity.
Interaction with Enzymes: The compound may interact with enzymes, either as an inhibitor or a substrate, affecting enzymatic activity and downstream biological processes.
Binding to Receptors: The benzo[d]oxazole ring system may interact with specific receptors or binding sites, modulating their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 5th position.
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride: Similar structure but with the fluorine atom at the 5th position and the sulfonyl chloride group at the 6th position.
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: Contains a similar benzo[d]oxazole ring system but with additional functional groups and modifications.
Uniqueness
7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride is unique due to the specific positioning of its functional groups, which can influence its reactivity, biological activity, and potential applications. The combination of a fluorine atom, a methyl group, and a sulfonyl chloride group on the benzo[d]oxazole ring system provides a distinct chemical profile that can be leveraged for targeted synthesis and research.
Propriétés
Formule moléculaire |
C8H5ClFNO4S |
|---|---|
Poids moléculaire |
265.65 g/mol |
Nom IUPAC |
7-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClFNO4S/c1-11-6-5(16(9,13)14)3-2-4(10)7(6)15-8(11)12/h2-3H,1H3 |
Clé InChI |
RXPSPSMENDNWDT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2OC1=O)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


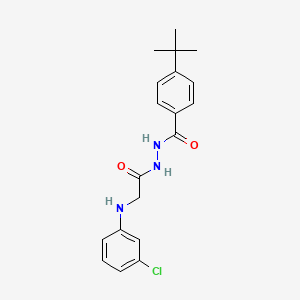
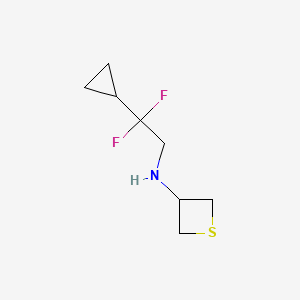

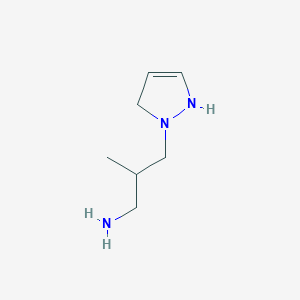

![4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12993173.png)
![4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid](/img/structure/B12993180.png)
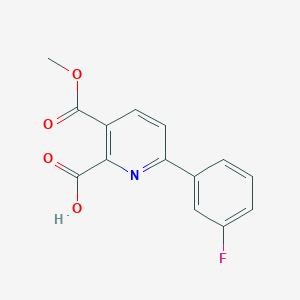
![5-Methyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B12993191.png)
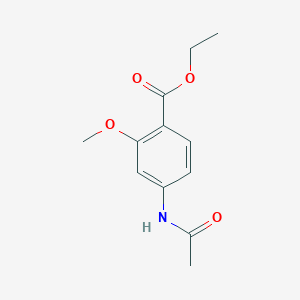

![(R)-7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B12993225.png)
